Di(2-hydroxyethyl)benzylundecylammonium chloride

Description

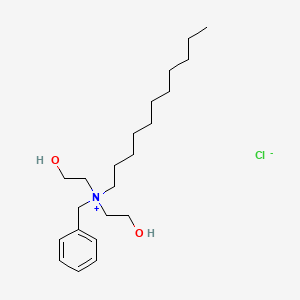

Di(2-hydroxyethyl)benzylundecylammonium chloride is a quaternary ammonium compound (QAC) characterized by a benzyl group, an undecyl (C11) alkyl chain, and two 2-hydroxyethyl substituents attached to a central nitrogen atom. This structure confers surfactant properties, making it applicable in disinfectants, fabric softeners, and industrial biocides. The hydroxyethyl groups enhance water solubility, while the long alkyl chain and benzyl moiety contribute to lipid membrane disruption, a key mechanism in antimicrobial activity .

Properties

CAS No. |

102571-39-1 |

|---|---|

Molecular Formula |

C22H40ClNO2 |

Molecular Weight |

386.0 g/mol |

IUPAC Name |

benzyl-bis(2-hydroxyethyl)-undecylazanium;chloride |

InChI |

InChI=1S/C22H40NO2.ClH/c1-2-3-4-5-6-7-8-9-13-16-23(17-19-24,18-20-25)21-22-14-11-10-12-15-22;/h10-12,14-15,24-25H,2-9,13,16-21H2,1H3;1H/q+1;/p-1 |

InChI Key |

ZUFVHPNINAHAMF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structure distinguishes it from other QACs:

- Benzyltrimethylammonium chloride (): Contains a benzyl group and three methyl substituents. Shorter alkyl chains reduce lipid solubility, limiting antimicrobial potency compared to long-chain QACs.

- Benzalkonium chloride (BAC) (): Typically features a benzyl group and a C12–C14 alkyl chain. Longer chains enhance membrane disruption but may increase toxicity.

- Didecyldimethylammonium chloride (DDAC) (): Two decyl (C10) chains and methyl groups. Symmetrical alkyl chains improve stability but reduce solubility.

Efficacy and Toxicity Insights

- Antimicrobial Activity : The undecyl chain in Di(2-hydroxyethyl)benzylundecylammonium chloride likely provides moderate lipid solubility, balancing efficacy and solubility. BAC and DDAC, with longer or dual chains, exhibit stronger bactericidal effects but higher environmental persistence .

- Toxicity : Benzyltrimethylammonium chloride has well-documented EPA assessments (), while BAC and DDAC show hormetic responses (stimulatory effects at low doses), complicating risk evaluations . The hydroxyethyl groups in the target compound may reduce acute toxicity compared to methyl-substituted QACs.

- Environmental Impact : QACs with shorter chains (e.g., Benzyltrimethylammonium chloride) degrade faster than long-chain variants like DDAC. The polar hydroxyethyl groups in this compound may enhance biodegradability but require validation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Di(2-hydroxyethyl)benzylundecylammonium chloride with high purity?

- Methodological Answer : Synthesis typically involves quaternization of benzylundecylamine with 2-chloroethanol under controlled alkaline conditions. Key steps include:

- Reacting benzylundecylamine with excess 2-chloroethanol in aqueous solution at 70–80°C for 2–4 hours .

- Neutralizing unreacted reagents using sodium bicarbonate.

- Purifying the product via recrystallization in ethanol-water mixtures to achieve >95% purity.

- Characterization via ionic chloride analysis (e.g., argentometric titration) confirms conversion efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies alkyl chain conformation and hydroxyl group positioning .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and detects byproducts .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (expected m/z ~466 for [M-Cl]⁺) .

- Ion Chromatography : Quantifies chloride counterions to validate stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to analyze its interactions with biomolecules (e.g., proteins or lipids) in aqueous systems?

- Methodological Answer :

- Experimental Design :

- Use fluorescence spectroscopy to monitor binding kinetics with model proteins (e.g., bovine serum albumin) at varying pH (5.0–9.0) .

- Employ dynamic light scattering (DLS) to assess colloidal stability in lipid bilayer systems.

- Conduct isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of interaction.

- Key Variables : Temperature (25–37°C), ionic strength (0.1–1.0 M NaCl), and molar ratios (1:1 to 1:10 surfactant:biomolecule) .

Q. How to resolve contradictions in reported toxicity data across studies?

- Methodological Answer :

- Systematic Analysis :

- Compare test models (e.g., in vitro cell lines vs. in vivo animal studies) and exposure durations .

- Re-evaluate purity profiles of tested batches using HPLC-MS to rule out contaminant-driven effects .

- Standardize protocols for cytotoxicity assays (e.g., MTT or LDH release) under controlled oxygen and pH conditions .

- Case Study : Discrepancies in EC₅₀ values may arise from differences in solvent carriers (e.g., DMSO vs. water). Replicate studies using uniform solvents and report Hansen solubility parameters .

Q. What strategies optimize its detection in environmental matrices (e.g., wastewater or soil)?

- Methodological Answer :

- Sample Preparation :

- Solid-phase extraction (SPE) with C18 cartridges for preconcentration .

- Sonication-assisted extraction in methanol for soil samples.

- Detection :

- Couple liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity (LOD ~0.1 ppb) .

- Validate recovery rates (85–110%) using isotope-labeled internal standards (e.g., deuterated analogs) .

Q. How does structural modification (e.g., alkyl chain length) impact its micellar behavior and analytical applications?

- Methodological Answer :

- Comparative Study :

- Synthesize analogs with varying alkyl chains (C10–C18) and compare critical micelle concentrations (CMC) via conductivity measurements .

- Use fluorescence probe methods (e.g., pyrene polarity index) to assess micellar microenvironments.

- Findings : Longer alkyl chains (e.g., undecyl vs. octyl) reduce CMC by 30–50%, enhancing solubilization efficiency for hydrophobic analytes .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data under UV exposure?

- Methodological Answer :

- Root Cause : Variations in experimental conditions, such as light intensity (e.g., 254 nm vs. 365 nm) or presence of radical quenchers (e.g., ascorbic acid).

- Resolution :

- Conduct accelerated stability tests using standardized UV chambers (ISO 4892-2) .

- Monitor degradation products via LC-MS and correlate with hydroxyl radical scavenging assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.